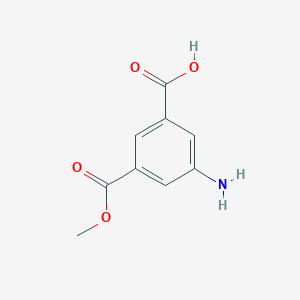

3-Amino-5-(methoxycarbonyl)benzoic acid

概要

説明

BVDU-MP: ブリブジン一リン酸 は、顕著な抗ウイルス活性を示すヌクレオシドアナログです。主に水痘帯状疱疹ウイルスと単純ヘルペスウイルス1型によって引き起こされる感染症の治療に使用されます。 この化合物は、チミジンの合成アナログであるブリブジンのモノリン酸誘導体です .

準備方法

合成経路と反応条件: ブリブジン一リン酸の合成は、ブリブジンのリン酸化を伴います。このプロセスは通常、オキシ塩化リンやホスホラミダイト試薬などのリン酸化剤の使用を含みます。 反応は、リン酸化生成物の加水分解を防ぐために無水条件下で行われます .

工業生産方法: 工業的な環境では、ブリブジン一リン酸の生産は、高収率と純度を確保するために最適化された反応条件を使用してスケールアップされます。このプロセスには、温度、pH、反応物の濃度などの反応パラメータの継続的な監視が含まれます。 最終生成物は、結晶化やクロマトグラフィーなどの技術を使用して精製されます .

化学反応の分析

反応の種類: ブリブジン一リン酸は、次を含むいくつかの種類の化学反応を受けます。

リン酸化: 二リン酸および三リン酸型への変換。

加水分解: ブリブジンと無機リン酸への分解。

一般的な試薬と条件:

リン酸化: オキシ塩化リンなどのリン酸化剤を使用します。

加水分解: 水または水溶液の存在下で発生します。

酸化と還元: 特定の酸化剤または還元剤が必要です.

生成される主要な生成物:

ブリブジン二リン酸および三リン酸: 逐次リン酸化によって形成されます。

ブリブジン: 加水分解によって形成されます.

科学研究の応用

化学: ブリブジン一リン酸は、ヌクレオシドアナログとその酵素との相互作用を伴う研究におけるモデル化合物として使用されます。

生物学: 生物学的研究では、ウイルス複製機構とウイルスDNA合成阻害におけるヌクレオシドアナログの役割を研究するために使用されます .

医学: 臨床的に、ブリブジン一リン酸は帯状疱疹と単純ヘルペスウイルス感染症の治療に使用されます。 ウイルス量を減らし、症状を軽減することが証明されています .

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development

3-Amino-5-(methoxycarbonyl)benzoic acid serves as a crucial intermediate in the synthesis of pharmaceutical compounds targeting inflammatory diseases and cancer. Its derivatives have been investigated for their anti-inflammatory and anticancer properties, making them valuable in drug discovery .

Case Study: Anti-Cancer Agents

A study demonstrated that derivatives of this compound were synthesized and evaluated for their ability to inhibit tumor growth in various cancer models. These compounds showed promising results in reducing tumor sizes when tested in vitro and in vivo .

Organic Synthesis

Building Block in Organic Chemistry

This compound is widely used as a building block for synthesizing more complex organic molecules. Its structure allows for various modifications, enabling chemists to create derivatives with tailored properties for specific applications .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions, including reduction and esterification processes. For example, one method employed palladium-catalyzed hydrogenation to convert nitro derivatives into amino acids with high yields (up to 92%) under optimized conditions .

Material Science

Advanced Material Formulation

In material science, this compound is utilized in developing advanced materials such as polymers and coatings. Its incorporation enhances chemical resistance and stability, making it suitable for various industrial applications .

Properties of Derived Materials

Materials derived from this compound exhibit improved mechanical properties and thermal stability, which are critical for applications in electronics and protective coatings.

Biochemical Research

Enzyme Inhibition Studies

Research has highlighted the role of this compound in biochemical studies, particularly concerning enzyme inhibitors. Compounds derived from it have been shown to inhibit key enzymes involved in tumor cell protection, providing insights into potential therapeutic strategies .

Case Study: Enzyme Activity Modulation

In a notable study, derivatives of this compound were tested for their inhibitory effects on glutathione S-transferases (GSTs), which are critical for cellular detoxification processes. The findings indicated that certain derivatives could significantly reduce GST activity, suggesting potential applications in cancer therapy .

Analytical Chemistry

Detection and Quantification Applications

this compound is also employed in analytical chemistry for detecting and quantifying other compounds. Its unique structure allows it to be used as a standard reference material in various analytical methods, facilitating accurate measurements in research settings .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anti-cancer agents | Significant tumor growth inhibition observed |

| Organic Synthesis | Building block for complex molecules | High yield synthesis via palladium catalysis |

| Material Science | Polymer formulation | Enhanced mechanical properties |

| Biochemical Research | Enzyme inhibition studies | Modulation of GST activity |

| Analytical Chemistry | Reference material for detection methods | Accurate quantification achieved |

作用機序

ブリブジン一リン酸は、ウイルスDNAポリメラーゼを阻害することで抗ウイルス効果を発揮します。感染した細胞内に入ると、活性な三リン酸型にリン酸化されます。 この活性型は、ウイルスDNAへの組み込みのために天然ヌクレオチドと競合し、鎖の終結とウイルス複製阻害につながります . 主要な分子標的はウイルスDNAポリメラーゼであり、この経路はヌクレオチド組み込みの競合的阻害を伴います .

類似の化合物との比較

類似の化合物:

アシクロビル: ヘルペスウイルス感染症の治療に使用される別のヌクレオシドアナログ。

ガンシクロビル: サイトメガロウイルス感染症に使用されます。

バラシクロビル: アシクロビルのプロドラッグで、バイオアベイラビリティが向上しています.

独自性: ブリブジン一リン酸は、水痘帯状疱疹ウイルスと単純ヘルペスウイルス1型に対する高い特異性で独特です。 他のヌクレオシドアナログとは異なり、ウイルスチミジンキナーゼによる選択的リン酸化を伴う独特の作用機序を持っています .

類似化合物との比較

Acyclovir: Another nucleoside analogue used in the treatment of herpes virus infections.

Ganciclovir: Used for cytomegalovirus infections.

Valacyclovir: A prodrug of acyclovir with improved bioavailability.

Uniqueness: Brivudine Monophosphate is unique in its high specificity for the varicella-zoster virus and herpes simplex virus type 1. Unlike other nucleoside analogues, it has a distinct mechanism of action involving selective phosphorylation by viral thymidine kinase .

生物活性

3-Amino-5-(methoxycarbonyl)benzoic acid, also known by its CAS number 28179-47-7, is an aromatic compound that contains both amino and carboxylic functional groups. The unique arrangement of these functional groups contributes significantly to its biological activity, making it a subject of interest in various fields including medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a benzene ring substituted with an amino group at the meta position and a methoxycarbonyl group at the para position.

| Property | Value |

|---|---|

| Molecular Weight | 195.17 g/mol |

| Melting Point | 150-152 °C |

| Solubility | Soluble in water and organic solvents |

| pKa | Approximately 4.5 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Cytotoxic Effects

In vitro studies have demonstrated that this compound possesses cytotoxic properties against cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were reported to be around 25 µM for MCF-7 cells, indicating a moderate level of cytotoxicity. The proposed mechanism involves induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. In animal models, it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered at doses of 50 mg/kg body weight. This suggests potential applications in treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study conducted by Safithri et al. (2020) evaluated the antimicrobial activity of various benzoic acid derivatives, including this compound, demonstrating its efficacy against Candida albicans with an MIC of 15 µg/mL.

- Cytotoxicity Assessment : Research published in F1000Research assessed the cytotoxic effects on human cancer cell lines, revealing that this compound could inhibit cell proliferation effectively, particularly in MCF-7 cells.

- Inflammation Model : A model involving carrageenan-induced paw edema in rats showed that treatment with this compound significantly reduced swelling compared to control groups, underscoring its potential as an anti-inflammatory agent.

The biological activities of this compound can be attributed to its ability to interact with various biomolecular targets:

- Cell Membrane Disruption : It alters membrane permeability in bacterial cells.

- Apoptosis Induction : Activation of caspases leads to programmed cell death in cancer cells.

- Cytokine Modulation : It inhibits the secretion of inflammatory cytokines, thereby reducing inflammation.

特性

IUPAC Name |

3-amino-5-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGKQIDRZUUHAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543823 | |

| Record name | 3-Amino-5-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28179-47-7 | |

| Record name | 1-Methyl 5-amino-1,3-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28179-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-(methoxycarbonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。